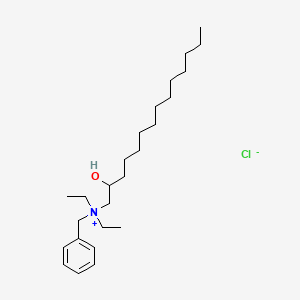
N-Benzyl-N,N-diethyl-2-hydroxytetradecan-1-aminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-N,N-diethyl-2-hydroxytetradecan-1-aminium chloride is a quaternary ammonium compound known for its surfactant properties. It is often used in various industrial and scientific applications due to its ability to interact with biological membranes and its antimicrobial properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-diethyl-2-hydroxytetradecan-1-aminium chloride typically involves the quaternization of N,N-diethyl-2-hydroxytetradecan-1-amine with benzyl chloride. The reaction is usually carried out in an organic solvent such as ethanol or acetone under reflux conditions. The reaction can be represented as follows:
N,N-diethyl-2-hydroxytetradecan-1-amine+benzyl chloride→N-Benzyl-N,N-diethyl-2-hydroxytetradecan-1-aminium chloride
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.
化学反応の分析
Types of Reactions
N-Benzyl-N,N-diethyl-2-hydroxytetradecan-1-aminium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction could produce amine derivatives.
科学的研究の応用
N-Benzyl-N,N-diethyl-2-hydroxytetradecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is employed in cell membrane studies due to its surfactant properties.
Medicine: It has antimicrobial properties and is used in formulations for disinfectants and antiseptics.
Industry: The compound is utilized in the production of detergents and fabric softeners.
作用機序
The mechanism by which N-Benzyl-N,N-diethyl-2-hydroxytetradecan-1-aminium chloride exerts its effects involves its interaction with biological membranes. The compound disrupts the lipid bilayer of cell membranes, leading to cell lysis and death. This property is particularly useful in its antimicrobial applications.
類似化合物との比較
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: A surfactant used in various industrial applications.
Dodecylbenzenesulfonic acid: A surfactant with strong detergent properties.
Uniqueness
N-Benzyl-N,N-diethyl-2-hydroxytetradecan-1-aminium chloride is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties, making it highly effective as a surfactant and antimicrobial agent.
特性
CAS番号 |
92412-51-6 |
|---|---|
分子式 |
C25H46ClNO |
分子量 |
412.1 g/mol |
IUPAC名 |
benzyl-diethyl-(2-hydroxytetradecyl)azanium;chloride |
InChI |
InChI=1S/C25H46NO.ClH/c1-4-7-8-9-10-11-12-13-14-18-21-25(27)23-26(5-2,6-3)22-24-19-16-15-17-20-24;/h15-17,19-20,25,27H,4-14,18,21-23H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
NAWJSCYGQVDSEJ-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCC(C[N+](CC)(CC)CC1=CC=CC=C1)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


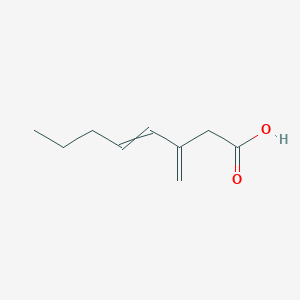
![N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide](/img/structure/B14358796.png)
![N~1~-[(Quinolin-2-yl)methyl]propane-1,3-diamine](/img/structure/B14358803.png)
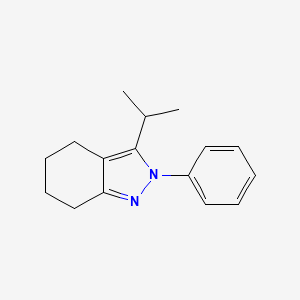
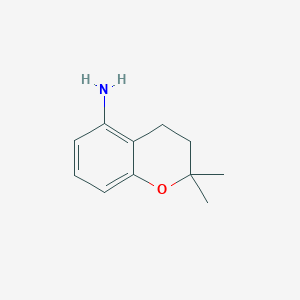
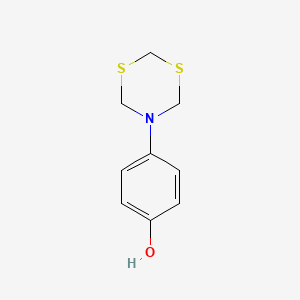
![1-[4-(Butane-1-sulfinyl)butoxy]-4-methylbenzene](/img/structure/B14358825.png)
![2-{2-[3-(3-Methylphenyl)prop-2-en-1-yl]hydrazinylidene}propanoic acid](/img/structure/B14358829.png)
![1-(2-{(Z)-[2-(Pyrrolidin-1-yl)phenyl]-NNO-azoxy}phenyl)pyrrolidine](/img/structure/B14358831.png)
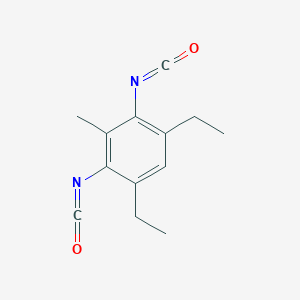
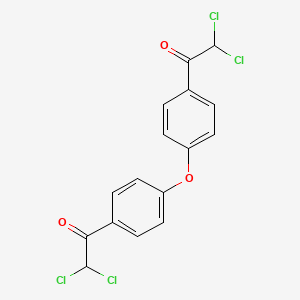
![{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14358846.png)
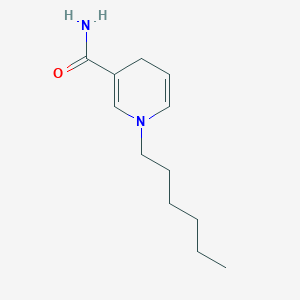
![4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14358858.png)
